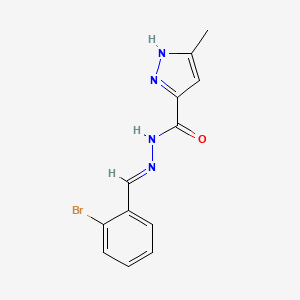
4-(4-morpholinyl)-2-(4-nitrophenyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves multi-step chemical reactions starting from basic aromatic compounds. For instance, one approach involves the initial synthesis of intermediate compounds like 2-amino-4-chlorobenzamide, which is then reacted with different benzoyl chlorides to afford various quinazolin-4(3H)-ones. These intermediates can undergo further reactions, such as condensing with morpholine, to yield the desired quinazoline derivatives. The overall yield for such synthetic routes can vary, highlighting the need for optimization in synthesis processes (Xu Li-feng, 2011).
Molecular Structure Analysis
Quinazoline derivatives are characterized by their complex molecular structures, which include various functional groups attached to the quinazoline core. Spectroscopic methods such as IR and NMR are commonly used to confirm the structures of these compounds. These techniques provide insights into the molecular framework and the nature of substituents on the quinazoline nucleus, which are crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Quinazoline derivatives participate in a range of chemical reactions, reflecting their reactive nature. These compounds can act as intermediates in the synthesis of more complex molecules. For instance, they can undergo reductive heterocycle-heterocycle transformations, yielding aminoquinolines or quinolin-4(1H)-ones through chemoselective heterocyclization (Keith C Coffman et al., 2013). These transformations showcase the versatility of quinazoline derivatives in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinazoline derivatives have been extensively studied for their cytotoxic and antiproliferative effects on various cancer cell lines, including human tumor cell lines like HeLa and murine leukemia L1210 cells. Some derivatives have shown potential as anticancer drugs due to their ability to induce apoptosis, affect cell cycle dynamics, and cause morphological changes in cancer cells. For example, certain derivatives have demonstrated significant cytotoxic effects by inducing morphological changes and necrosis, activating caspase 3, and causing DNA fragmentation in cancer cells (Jantová et al., 2006). Additionally, the pro-apoptotic activity of novel 4-anilinoquinazoline derivatives mediated by up-regulation of Bax and activation of poly(ADP-ribose) phosphatase in Ehrlich Ascites Carcinoma Cells has been observed, indicating their potential as anticancer agents (Devegowda et al., 2016).
Antimicrobial Activity
Quinazoline derivatives also exhibit antimicrobial activity, with certain compounds showing promising effects against bacterial and fungal strains. The broad antimicrobial activity, including both antibacterial and antifungal effects, has been noted for derivatives substituted with pharmacologically active chromophores such as morpholine, chlorine, and nitro group (Jantová et al., 2008).
Enzyme Inhibition and Targeting Agents
Quinazoline derivatives have been explored as enzyme inhibitors and targeting agents for specific receptors or enzymes associated with disease pathways. For instance, 6-acrylamido-4-(2-[18F]fluoroanilino)quinazoline, a derivative targeting the epidermal growth factor receptor (EGFR), has been synthesized for evaluation as an EGFR targeting agent with PET imaging, highlighting its potential in cancer diagnosis and therapy (Vasdev et al., 2004).
Eigenschaften
IUPAC Name |
4-[2-(4-nitrophenyl)quinazolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-22(24)14-7-5-13(6-8-14)17-19-16-4-2-1-3-15(16)18(20-17)21-9-11-25-12-10-21/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPOJRHVEJUARW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholin-4-yl)-2-(4-nitrophenyl)quinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559120.png)


![2-(4-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5559134.png)

![3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5559144.png)
![1-ethyl-5-oxo-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-3-pyrrolidinecarboxamide](/img/structure/B5559156.png)
![6-(2-chlorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559161.png)

![1-(methoxyacetyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5559176.png)

![8-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5559186.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5559193.png)